molecular formula C11H20BrNO2 B2814111 tert-Butyl ((1R,3S)-3-(bromomethyl)cyclopentyl)carbamate CAS No. 2212004-17-4

tert-Butyl ((1R,3S)-3-(bromomethyl)cyclopentyl)carbamate

Cat. No.: B2814111
CAS No.: 2212004-17-4
M. Wt: 278.19
InChI Key: VYWILIRJCAZVBU-DTWKUNHWSA-N
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Description

tert-Butyl ((1R,3S)-3-(bromomethyl)cyclopentyl)carbamate is an organic compound that features a tert-butyl group attached to a carbamate moiety, which is further connected to a cyclopentyl ring with a bromomethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1R,3S)-3-(bromomethyl)cyclopentyl)carbamate typically involves the following steps:

    Formation of the cyclopentyl ring: The cyclopentyl ring can be synthesized through a series of cyclization reactions starting from linear precursors.

    Introduction of the bromomethyl group: The bromomethyl group is introduced via bromination reactions, often using reagents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators.

    Attachment of the carbamate moiety: The carbamate group is introduced by reacting the bromomethylcyclopentyl intermediate with tert-butyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Flow microreactor systems have been explored for the efficient and sustainable synthesis of similar compounds .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1R,3S)-3-(bromomethyl)cyclopentyl)carbamate can undergo various chemical reactions, including:

    Substitution reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to modify its functional groups.

    Hydrolysis: The carbamate moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a new amine derivative, while oxidation might produce a ketone or alcohol.

Scientific Research Applications

tert-Butyl ((1R,3S)-3-(bromomethyl)cyclopentyl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl ((1R,3S)-3-(bromomethyl)cyclopentyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl ((1R,3S)-3-(chloromethyl)cyclopentyl)carbamate: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    tert-Butyl ((1R,3S)-3-(hydroxymethyl)cyclopentyl)carbamate: Contains a hydroxymethyl group instead of a bromomethyl group.

    tert-Butyl ((1R,3S)-3-(methyl)cyclopentyl)carbamate: Lacks the halogen substituent, having a simple methyl group instead.

Uniqueness

tert-Butyl ((1R,3S)-3-(bromomethyl)cyclopentyl)carbamate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in synthetic chemistry and a useful tool in biological research.

Properties

IUPAC Name

tert-butyl N-[(1R,3S)-3-(bromomethyl)cyclopentyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-9-5-4-8(6-9)7-12/h8-9H,4-7H2,1-3H3,(H,13,14)/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYWILIRJCAZVBU-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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